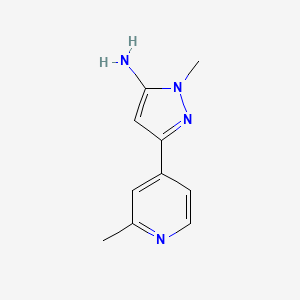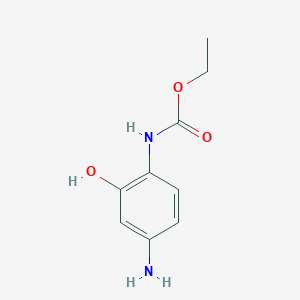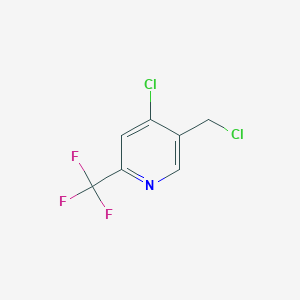
4,4'-(Cyclopenta-2,4-dien-1-ylidenemethylene)bis(methylbenzene)
Vue d'ensemble
Description
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) is an organic compound with the molecular formula C20H18 It is known for its unique structure, which includes a cyclopentadiene ring linked to two 4-methylbenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) typically involves the reaction of cyclopentadiene with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclopentadiene ring or the benzene rings.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or nitro groups, into the molecule.
Applications De Recherche Scientifique
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) exerts its effects depends on the specific reactions it undergoes. The cyclopentadiene ring and the benzene rings can participate in various chemical interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved in its reactions include electrophilic and nucleophilic sites on the molecule, which can interact with different reagents to form new bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methoxybenzene): This compound has methoxy groups instead of methyl groups, which can influence its reactivity and applications.
1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene:
3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene: This compound has a different substitution pattern, affecting its reactivity and applications.
Uniqueness
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) is unique due to its specific structure, which combines a cyclopentadiene ring with two 4-methylbenzene groups. This structure imparts distinct chemical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H18 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1-[cyclopenta-2,4-dien-1-ylidene-(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C20H18/c1-15-7-11-18(12-8-15)20(17-5-3-4-6-17)19-13-9-16(2)10-14-19/h3-14H,1-2H3 |
Clé InChI |
QGNPNNCBCMUAAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Ethyl-5-[4-(methylamino)-3-nitrophenyl]pyrimidine-2,4-diamine](/img/structure/B8752763.png)
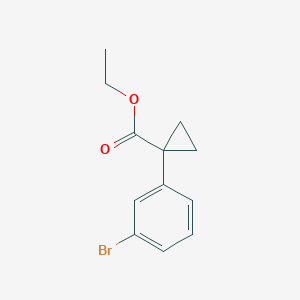
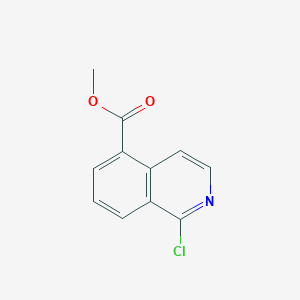


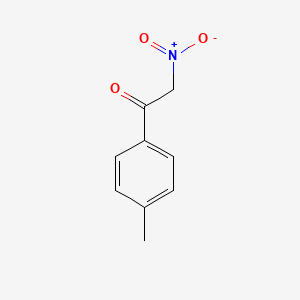
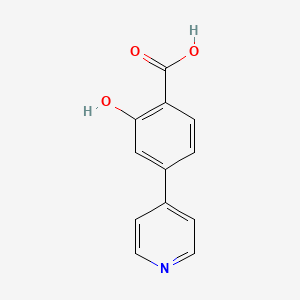
![Methyl 7-(2-ethoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8752797.png)
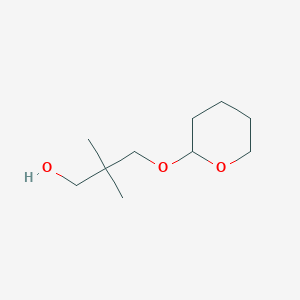
![1H-Pyrrolo[2,3-b]pyridine, 2-(methoxymethyl)-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8752819.png)
